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Compound of Interest

Compound Name: B026

Cat. No.: B15142409 Get Quote

Disclaimer: This document is intended for an audience of researchers, scientists, and drug

development professionals. The information provided is based on publicly available data as of

the date of publication. "B026" is not a unique identifier for a single therapeutic agent. This

guide addresses two prominent investigational drugs associated with this designation: KN026

(Anbenitamab), a HER2-directed bispecific antibody, and MGC026, a B7-H3-targeting

antibody-drug conjugate (ADC). These are distinct molecules with different mechanisms of

action and are therefore discussed in separate sections.

Section 1: KN026 (Anbenitamab) - A HER2-Bispecific
Antibody
KN026 is an investigational bispecific antibody that simultaneously targets two distinct, non-

overlapping epitopes on the human epidermal growth factor receptor 2 (HER2).[1] This dual-

targeting approach is designed to create a more comprehensive blockade of HER2 signaling

than existing monoclonal antibodies.[1] Clinical development has primarily focused on HER2-

positive breast cancer and gastric cancer.[2]

Mechanism of Action
KN026 binds to extracellular domains II and IV of the HER2 receptor, the same domains

targeted by pertuzumab and trastuzumab, respectively.[3][4] This dual engagement is

hypothesized to induce a more potent anti-tumor effect through several mechanisms:
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Enhanced HER2 Signal Blockade: By binding two different sites, KN026 can more effectively

prevent HER2 receptor dimerization and downstream signaling.

Increased Receptor Internalization: The bispecific binding promotes the clustering and

subsequent internalization and degradation of HER2 receptors, reducing their availability on

the cell surface.[3]

Potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The IgG1 Fc fragment of

KN026 engages immune effector cells, such as Natural Killer (NK) cells, to mediate the

killing of tumor cells.[3]
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Caption: Mechanism of KN026 and other HER2-targeted therapies.

Benchmarking in HER2-Positive Breast Cancer
1. Metastatic Breast Cancer (First-Line Treatment)

The standard of care for first-line HER2-positive metastatic breast cancer was established by

the CLEOPATRA trial, which demonstrated the superiority of adding pertuzumab to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b15142409?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


trastuzumab and docetaxel.[5][6][7] The Phase II trial KN026-201 (NCT04165993) evaluated

KN026 in combination with docetaxel in a similar patient population.[8]

Table 1: Efficacy Comparison in First-Line HER2+ Metastatic Breast Cancer

Endpoint
KN026 + Docetaxel
(KN026-201, n=55)[8]

Pertuzumab +
Trastuzumab + Docetaxel
(CLEOPATRA, n=402)[6][7]

Objective Response Rate

(ORR)
76.4% ~80%

Median Progression-Free

Survival (PFS)
27.7 months 18.7 months

Median Duration of Response

(DOR)

Not Reached (26.8 months

reported at 2.5yr f/u)[9]
Not explicitly reported

Median Overall Survival (OS)
Not Reached (30-month OS

rate: 78.5%)
57.1 months

Table 2: Safety Comparison (Grade ≥3 Treatment-Emergent Adverse Events)

Adverse Event
KN026 + Docetaxel
(KN026-201, n=57)[8]

Pertuzumab +
Trastuzumab + Docetaxel
(CLEOPATRA, n=408)[6]

Any Grade ≥3 TEAE 63.2%
Not explicitly reported in this

format

Neutropenia / Decreased

Neutrophil Count
42.1% 49%

Febrile Neutropenia 10.5% 14%

Diarrhea 5.3% 8%

Leukopenia / Decreased White

Blood Cell Count
21.1% 12%
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2. Early or Locally Advanced Breast Cancer (Neoadjuvant Treatment)

Neoadjuvant (pre-surgical) therapy aims to shrink tumors, making surgery more effective. A key

measure of success is the pathological complete response (pCR) rate—the absence of any

residual invasive cancer in the breast and lymph nodes at the time of surgery. The Phase II

KN026-208 study (NCT04881929) assessed KN026 with docetaxel in this setting.[10][11]

Table 3: Efficacy Comparison in Neoadjuvant HER2+ Breast Cancer

Endpoint
KN026 + Docetaxel
(KN026-208, n=30)[10][11]

Standard of Care (Various
Regimens)

Total Pathological Complete

Response (tpCR)
56.7%

Varies by regimen, typically 45-

65% for dual-blockade +

chemo

Breast Pathological Complete

Response (bpCR)
60.0% Not always reported separately

Objective Response Rate

(ORR)
86.7% (confirmed) Varies

Experimental Protocols
Protocol Summary: KN026-208 (Neoadjuvant)[10][12]

Study Design: A Phase II, single-arm, open-label, multicenter clinical study.

Patient Population: Adult patients with histologically confirmed HER2-positive early-stage

(T1c/2, N1, M0 or T2/3, N0, M0) or locally advanced breast cancer. Key inclusion criteria

included an ECOG performance status of 0-1 and a left ventricular ejection fraction (LVEF) of

≥55%.

Intervention: Patients received four cycles of neoadjuvant therapy prior to surgery. Each

cycle was 21 days and consisted of:

KN026: 30 mg/kg administered intravenously (IV) on Day 1.
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Docetaxel: 75 mg/m² administered IV on Day 1.

Primary Endpoint: Total pathological complete response rate (tpCR), defined as the absence

of residual invasive cancer in the breast and sampled lymph nodes (ypT0/is ypN0).

Secondary Endpoints: Breast pathological complete response (bpCR) rate, objective

response rate (ORR) per RECIST 1.1, safety, and tolerability.
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Caption: Workflow of a neoadjuvant breast cancer clinical trial.
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Section 2: MGC026 - A B7-H3-Targeting Antibody-
Drug Conjugate
MGC026 is an investigational antibody-drug conjugate (ADC) that targets B7-homologue 3 (B7-

H3), a transmembrane protein that is overexpressed on a wide variety of solid tumors with

limited expression on healthy cells.[13][14] It is currently in a Phase 1 clinical trial for patients

with advanced solid tumors (NCT06242470).[15][16]

Mechanism of Action
As an ADC, MGC026 is designed to function as a guided missile, delivering a potent cytotoxic

agent directly to cancer cells while minimizing systemic exposure.

Targeting & Binding: The antibody component of MGC026 binds specifically to the B7-H3

protein on the surface of tumor cells.[13]

Internalization: After binding, the tumor cell internalizes the MGC026-B7-H3 complex.

Payload Release: Inside the cell, a cleavable linker is broken down, releasing the cytotoxic

payload, exatecan.[13][14] Exatecan is a topoisomerase I inhibitor.

Cytotoxicity: Exatecan inhibits the enzyme topoisomerase I, which is crucial for DNA

replication.[13] This disruption leads to DNA damage, cell cycle arrest, and ultimately,

apoptosis (programmed cell death) of the cancer cell. MGC026 may also induce bystander

killing, where the released payload can diffuse out and kill nearby tumor cells that may not

express B7-H3.[13]
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Caption: Mechanism of action for the MGC026 antibody-drug conjugate.
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Benchmarking and Current Landscape
Direct clinical comparison for MGC026 is premature as it is in early-stage development. B7-H3

is a novel therapeutic target, and there are no currently approved therapies specifically

targeting it. The competitive landscape consists of other investigational agents.

Table 4: Preclinical Antitumor Activity of MGC026[17]

Model Type Cancer Type Outcome

Tumor Xenograft
Lung, Pancreatic, Prostate,

HNSCC, Melanoma

Specific, dose-dependent in

vivo antitumor activity

Patient-Derived Xenograft

(PDX)
Lung, Prostate

Demonstrated antitumor

activity

Table 5: Investigational B7-H3 Targeted Therapies

Agent Modality Developer
Stage of
Development

MGC026 ADC (TOP1i Payload) MacroGenics Phase 1[18]

Enoblituzumab Monoclonal Antibody MacroGenics Phase 2[19]

HS-20093 ADC Hansoh Pharma Clinical Trials[20]

131I-omburtamab Radioimmunotherapy Y-mAbs Therapeutics Clinical Trials[20]

Experimental Protocols
Protocol Summary: CP-MGC026-01 (NCT06242470)[15][16]

Study Design: A Phase 1, open-label, multicenter study with a dose-escalation portion

followed by a cohort expansion portion.

Patient Population: Adults (≥18 years) with relapsed or refractory, unresectable, locally

advanced or metastatic solid tumors for whom no standard therapy is available. Participants

must have adequate organ function.
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Intervention: MGC026 administered via intravenous (IV) infusion on a 21-day cycle. The

study will evaluate multiple dose levels to determine the recommended Phase 2 dose.

Primary Objectives:

To assess the safety and tolerability of MGC026.

To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose

(RP2D).

Secondary Objectives:

To characterize the pharmacokinetics (PK) of MGC026.

To evaluate preliminary antitumor activity (per RECIST v1.1).

To assess immunogenicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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